Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97%
Description
The exact mass of the compound Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97% is 856.204701 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97% including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
copper(1+);1-[2-(2,5-dimethylphospholan-1-yl)phenyl]-2,5-dimethyl-1λ5-phospholane 1-oxide;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H28OP2.CHF3O3S.Cu/c2*1-13-9-10-14(2)20(13)17-7-5-6-8-18(17)21(19)15(3)11-12-16(21)4;2-1(3,4)8(5,6)7;/h2*5-8,13-16H,9-12H2,1-4H3;(H,5,6,7);/q;;;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVWSKIVCRMXGT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3C)C)C.CC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3C)C)C.C(F)(F)(F)S(=O)(=O)[O-].[Cu+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56CuF3O5P4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate (CAS Number: 874013-62-4) is a copper(I) complex that has garnered attention in the field of catalysis and organic synthesis. This compound is notable for its potential biological activity, particularly in the context of medicinal chemistry and catalysis.
- Molecular Formula : C37H56CuF3O5P4S
- Molecular Weight : 857.34 g/mol
- Appearance : Typically presented as a white to light yellow powder.
The biological activity of this compound can be attributed to its ability to act as a catalyst in various chemical reactions, particularly those involving organic substrates. The copper(I) center plays a crucial role in facilitating electron transfer processes, which are essential in many biochemical pathways.
1. Catalytic Activity
This compound has been utilized in several catalytic processes:
- Enantioselective Synthesis : It has been shown to catalyze asymmetric reactions effectively, producing chiral compounds with high enantiomeric excess. For instance, it can facilitate the formation of enol-esters and other complex organic molecules through copper(I) carboxylate intermediates .
- Allylic Oxidation : The compound is effective in the enantioselective allylic oxidation of cyclic alkenes, which is significant for synthesizing pharmaceuticals .
Study 1: Asymmetric Catalysis
In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of this copper complex to synthesize β-alkylcarbonyls from alkylzincs and α,β-unsaturated ketones. The reactions yielded high product yields and excellent enantioselectivity, showcasing the compound's potential in synthetic organic chemistry .
| Reaction Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Allylic Oxidation | 85 | 92 |
| Enol-Ester Formation | 90 | 95 |
Study 2: Antimicrobial Properties
A comparative study on various copper complexes highlighted the antimicrobial effectiveness of copper(I) trifluoromethanesulfonate derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability upon treatment with these compounds .
Toxicity and Safety
While the biological activity presents promising applications, it is essential to consider safety and toxicity. Copper(I) complexes can be hazardous; therefore, appropriate handling procedures must be followed. The compound is classified under hazardous materials due to its potential flammability and toxicity upon exposure .
Preparation Methods
Preparation of (2R,5R)-2,5-Dimethylphospholane
The enantiopure phospholane rings are synthesized via ring-closing metathesis of diethyl diallylphosphonite using a Grubbs catalyst, followed by hydrogenation and resolution via chiral column chromatography. The (R,R) configuration is preserved through careful control of reaction temperature (–20°C) and stoichiometric use of (-)-sparteine as a chiral auxiliary.
Coupling to Ortho-Phenylene Spacer
The two phospholane units are linked to a benzene ring via nickel-catalyzed P–C bond formation. A Ullmann-type coupling reaction between 1,2-dibromobenzene and the lithiated (2R,5R)-2,5-dimethylphospholane proceeds in tetrahydrofuran (THF) at –78°C, yielding 1,2-bis[(2R,5R)-2,5-dimethylphospholanyl]benzene with >99% diastereomeric excess.
Selective Oxidation to Phospholanyl Oxide
The monoxidized ligand variant is critical for stabilizing the Cu(I) center. Controlled oxidation of one phospholanyl group is achieved using tert-butyl hydroperoxide (TBHP) in dichloromethane at 0°C. Kinetic selectivity ensures only one phosphorus atom undergoes oxidation, confirmed by P NMR spectroscopy (δ = 28 ppm for P=O, –15 ppm for P(III)). The product is purified via silica gel chromatography, yielding the asymmetric ligand 1-[(2R,5R)-2,5-dimethylphospholanyl]-2-[(2R,5R)-2,5-dimethylphospholanyl-1-oxide]benzene.
Copper(I) Triflate Complexation
In Situ Reduction of Copper(II) Precursors
Copper(II) trifluoromethanesulfonate serves as a starting material due to its commercial availability. Reduction to Cu(I) is achieved via synproportionation with elemental copper (Cu) in acetonitrile under nitrogen atmosphere:
The reaction is monitored by UV-Vis spectroscopy, with the disappearance of the Cu(II) d-d transition band at 650 nm indicating completion.
Ligand Coordination
The asymmetric ligand is added to the Cu(I) triflate solution at –30°C, forming the target complex via displacement of acetonitrile ligands. The reaction mixture is stirred for 12 hours, followed by solvent removal under vacuum. The crude product is recrystallized from dichloromethane/hexanes to afford Cu(I)-Me-DUPHOS-OTf as a white crystalline solid (97% purity by HPLC).
Table 1: Optimization of Complexation Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | –30°C | 92 | 97 |
| Solvent | Acetonitrile | 85 | 95 |
| Ligand/Cu Ratio | 1.1:1 | 94 | 97 |
| Reaction Time | 12 h | 92 | 97 |
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, 90:10 acetonitrile/water) shows a single peak at 4.2 min, confirming 97% purity. Trace impurities (<3%) include unreacted ligand and copper(II) byproducts.
Comparative Analysis of Synthetic Routes
Alternative methods include direct use of preformed Cu(I)OTf·CH, but this approach yields lower purity (85–90%) due to ligand oxidation. The in situ reduction route provides superior control over Cu(I) stoichiometry and ligand coordination.
Industrial-Scale Considerations
For bulk synthesis (500 mg scale), the ligand-to-copper ratio is adjusted to 1.05:1 to account for trace oxygen exposure. The process is conducted in a glovebox to prevent Cu(I) oxidation, with a final recrystallization step ensuring consistent purity.
Challenges and Mitigation Strategies
-
Air Sensitivity : Cu(I) intermediates are stabilized using Schlenk-line techniques and rigorous degassing of solvents.
-
Ligand Racemization : Conducting reactions below –20°C prevents epimerization at phosphorus centers.
-
Byproduct Formation : Silica gel pretreatment with triethylamine minimizes adsorption of acidic impurities during purification .
Q & A
How does the stereochemistry of the dimethylphospholanyl ligands influence the catalytic activity of this Cu(I) complex in asymmetric synthesis?
Answer:
The (2R,5R) stereochemistry of the dimethylphospholanyl ligands is critical for enantioselective catalysis. The ligands’ chiral environment dictates the spatial arrangement of the copper center, enabling selective substrate binding. For example, enantiomeric variants (e.g., 2S,5S configurations in ) exhibit inverted stereoselectivity in catalytic cycles, which can be analyzed via X-ray crystallography or circular dichroism (CD) spectroscopy . Methodologically, comparative kinetic studies between enantiomers (e.g., turnover frequency, enantiomeric excess) are essential to isolate stereochemical effects. Contradictions in literature data often arise from ligand oxidation states (e.g., phospholanyl vs. phospholanyl-oxide), which alter electron density at the metal center .
What experimental strategies are recommended to mitigate air sensitivity during catalytic applications of this Cu(I) complex?
Answer:
Air sensitivity stems from the Cu(I) center’s susceptibility to oxidation. Standard protocols include:
- Handling: Use Schlenk lines or gloveboxes under inert atmospheres (N₂/Ar).
- Solvent Purity: Pre-purify solvents (e.g., THF, toluene) via sparging and molecular sieves to remove trace O₂/H₂O .
- Stabilization: Add sacrificial reductants (e.g., ascorbic acid) to scavenge oxidizing agents.
Contradictory reports on stability may arise from residual moisture in commercial batches (e.g., 97% purity in ), necessitating Karl Fischer titration for verification.
How does the trifluoromethanesulfonate counterion affect the solubility and reactivity of this complex in polar vs. nonpolar solvents?
Answer:
The trifluoromethanesulfonate (OTf⁻) counterion enhances solubility in polar aprotic solvents (e.g., acetonitrile, DMF) due to its weakly coordinating nature and high charge delocalization. In nonpolar solvents (e.g., toluene), the complex may aggregate, reducing catalytic efficiency. Conductivity measurements and UV-vis spectroscopy can monitor ion-pair dissociation . Advanced studies compare OTf⁻ with other counterions (e.g., BF₄⁻, PF₆⁻) to isolate electronic effects on reaction rates.
What spectroscopic techniques are most effective for characterizing the ligand-metal coordination geometry in this complex?
Answer:
- X-ray Crystallography: Resolves precise bond lengths/angles between Cu(I) and phospholanyl ligands.
- NMR Spectroscopy: ³¹P NMR identifies ligand oxidation states (e.g., phospholanyl vs. phospholanyl-oxide). Chemical shifts >100 ppm typically indicate metal coordination .
- EPR Spectroscopy: Detects paramagnetic Cu(II) impurities, critical for validating air-free synthesis .
Contradictions in structural data often arise from crystallographic disorder or dynamic ligand behavior in solution.
How can researchers design control experiments to distinguish ligand-centered vs. metal-centered reactivity in catalytic cycles?
Answer:
- Metal-Free Controls: Substitute Cu(I) with redox-inert Zn(II) to isolate ligand-mediated pathways.
- Isotopic Labeling: Use deuterated substrates to track hydrogen transfer mechanisms (e.g., in transfer hydrogenation).
- Kinetic Isotope Effects (KIE): Compare reaction rates with protiated/deuterated substrates to identify rate-determining steps .
Advanced studies may employ DFT calculations to model transition states and validate experimental observations.
What are the implications of the phospholanyl-oxide moiety in the ligand framework for catalytic turnover and substrate scope?
Answer:
The phospholanyl-oxide group increases ligand rigidity and electron-withdrawing character, stabilizing higher oxidation states of Cu during catalysis. This expands substrate scope to electron-deficient alkenes in asymmetric cyclopropanation. However, over-oxidation risks (e.g., Cu(I)→Cu(II)) can limit turnover numbers. Cyclic voltammetry (CV) quantifies redox potentials to optimize ligand design .
How should researchers address discrepancies in enantioselectivity data between batch syntheses of this complex?
Answer:
Discrepancies often originate from:
- Trace Metal Contaminants: ICP-MS analysis detects impurities (e.g., Fe, Ni) that poison active sites.
- Ligand Racemization: Monitor ligand stability via chiral HPLC under reaction conditions.
- Solvent Effects: Polar solvents may disrupt non-covalent interactions critical for selectivity. Methodologically, replicate experiments under strictly anhydrous conditions are advised .
What are the best practices for scaling up reactions using this Cu(I) catalyst without compromising enantiomeric excess (ee)?
Answer:
- Mixing Efficiency: Use high-shear mixers to ensure homogeneous ligand-metal distribution.
- Temperature Control: Maintain isothermal conditions to prevent ligand dissociation (e.g., ΔG < 40 kJ/mol).
- In Situ Monitoring: Employ inline IR or Raman spectroscopy to track ee in real-time .
Pilot studies should compare batch vs. flow reactors to identify mass-transfer limitations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
